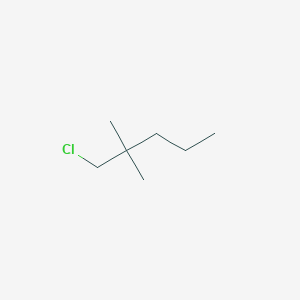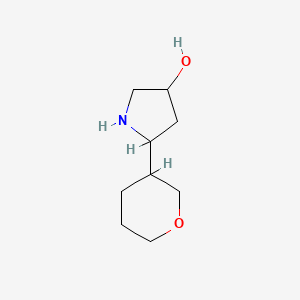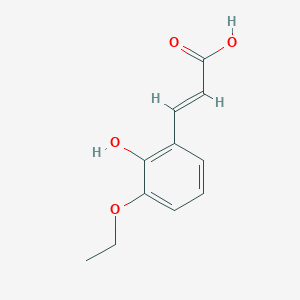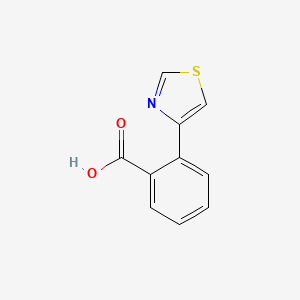
2-(1,3-Thiazol-4-yl)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1,3-Thiazol-4-yl)benzoic acid is an organic compound that features a thiazole ring fused to a benzoic acid moiety Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1,3-Thiazol-4-yl)benzoic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminobenzenethiol with α-haloketones under acidic conditions, leading to the formation of the thiazole ring. The resulting thiazole derivative is then subjected to carboxylation to introduce the benzoic acid group.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The process may also involve the use of catalysts to lower the activation energy and improve the overall reaction rate.
化学反応の分析
Types of Reactions: 2-(1,3-Thiazol-4-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, particularly at positions ortho and para to the carboxyl group.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like sodium borohydride or catalytic hydrogenation.
Substitution: Halogenating agents like bromine or chlorinating agents under acidic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated derivatives.
科学的研究の応用
2-(1,3-Thiazol-4-yl)benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases due to its ability to interact with biological targets.
Industry: Utilized in the development of materials with specific properties, such as dyes and pigments.
作用機序
The mechanism of action of 2-(1,3-Thiazol-4-yl)benzoic acid involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity.
類似化合物との比較
2-(1,3-Benzothiazol-2-yl)benzoic acid: Similar structure but with a benzothiazole ring.
2-(1,3-Oxazol-4-yl)benzoic acid: Contains an oxazole ring instead of a thiazole ring.
2-(1,3-Imidazol-4-yl)benzoic acid: Features an imidazole ring.
Uniqueness: 2-(1,3-Thiazol-4-yl)benzoic acid is unique due to the presence of both sulfur and nitrogen in the thiazole ring, which imparts distinct electronic and steric properties. These properties can influence its reactivity and interaction with biological targets, making it a valuable compound for various applications.
特性
分子式 |
C10H7NO2S |
|---|---|
分子量 |
205.23 g/mol |
IUPAC名 |
2-(1,3-thiazol-4-yl)benzoic acid |
InChI |
InChI=1S/C10H7NO2S/c12-10(13)8-4-2-1-3-7(8)9-5-14-6-11-9/h1-6H,(H,12,13) |
InChIキー |
XXCFQYVZWFIVEB-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C2=CSC=N2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-{Bicyclo[2.2.2]octan-2-yl}-3-methyloxirane-2-carbonitrile](/img/structure/B13172809.png)
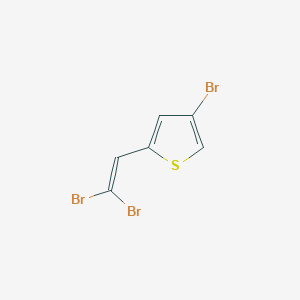
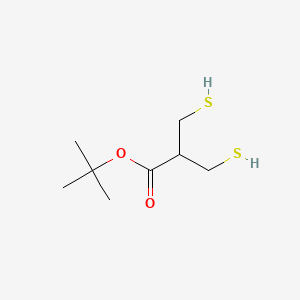
![5-[2-(Hydroxymethyl)-1,3-thiazol-4-yl]furan-3-carboxylic acid](/img/structure/B13172838.png)
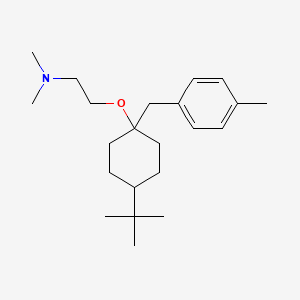

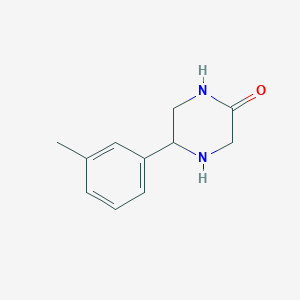
![1-[2-(ethylsulfanyl)ethyl]-1H-pyrazol-4-amine](/img/structure/B13172852.png)
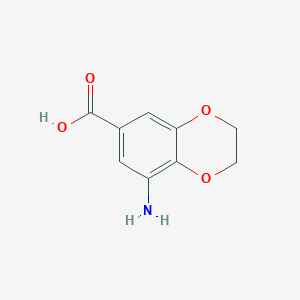
![4-[3-(Hydroxymethyl)-2-methylpyrrolidin-1-yl]thiophene-2-carbaldehyde](/img/structure/B13172869.png)
